molecular formula C10H18N2O2 B1376517 2-Boc-2,6-diazabicyclo[3.2.0]heptane CAS No. 1204405-68-4

2-Boc-2,6-diazabicyclo[3.2.0]heptane

Cat. No.: B1376517
CAS No.: 1204405-68-4
M. Wt: 198.26 g/mol
InChI Key: WFUBKOZDTGFCJO-UHFFFAOYSA-N
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Description

2-Boc-2,6-diazabicyclo[3.2.0]heptane, also known as tert-butyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate, is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.27 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-8(12)4-5-11-7/h7-8,11H,4-6H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 198.27 .

Scientific Research Applications

Synthesis Methods

  • The first synthesis of 6-phenyl-2,6-diazabicyclo[3.2.0]heptane derivatives has been reported, focusing on chemically addressing the two nitrogen atoms of the core structure individually and selectively. This enables rapid access to various substituted fused azetidines (Napolitano et al., 2009).
  • A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane was developed, highlighting a concise synthetic sequence that provides access to this scaffold on a gram scale. This method includes a Staudinger reduction of an azide for a transannular cyclisation (Beinat et al., 2013).
  • The N-Boc-protected N-3-alkenyltetronic acid amides underwent intramolecular [2 + 2]-photocycloaddition, yielding diastereoselectively strained lactones with a 2-azabicyclo[3.2.0]heptane core. This process is significant for producing conformationally constrained beta-amino acid derivatives (Basler et al., 2005).

Structural and Conformational Insights

  • The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized for the first time, revealing its protonation at two nitrogen sites and the formation of a complex three-dimensional network of hydrogen bonds (Britvin & Rumyantsev, 2017).
  • The synthesis and structural analysis of a 2,5-diazabicyclo[4.1.0]heptane system demonstrated that this bicyclic system exists as a mixture of interconverting enantiomeric half-chair conformers (Majchrzak et al., 1983).
  • The synthesis of syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids showed that the placement of N-Boc-amino groups in different stereoisomers leads to conformationally locked molecules, with distinct structural properties depending on the conformation of the urethane groups (Vorberg et al., 2017).

Pharmaceutical and Medicinal Chemistry Applications

  • A study on the synthesis of biologically active bridged diazabicycloheptanes detailed the assembly of diazabicycloheptanes, highlighting their myriad of activities and potential in medicinal chemistry and pharmaceutical research (Murineddu et al., 2012).

Mechanism of Action

Target of Action

It is known to be a useful reagent for the preparation of pyrimidine derivatives .

Mode of Action

It is used as a reagent in the synthesis of pyrimidine derivatives , which suggests that it may interact with its targets through chemical reactions to form these derivatives.

Biochemical Pathways

Given its role in the synthesis of pyrimidine derivatives , it may influence the pathways involving these compounds.

Result of Action

Its role in the synthesis of pyrimidine derivatives suggests that it may have effects at the molecular level, possibly influencing the structure and function of these compounds.

Biochemical Analysis

Biochemical Properties

2-Boc-2,6-diazabicyclo[3.2.0]heptane plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes, proteins, and other biomolecules to facilitate these reactions. For instance, it is used in the preparation of KRas G12C inhibitors, which are essential for treating KRas-mediated diseases . The interactions between this compound and these biomolecules are typically characterized by the formation of stable intermediates that drive the reaction forward.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of KRas-mediated diseases, this compound derivatives can inhibit the KRas protein, thereby altering downstream signaling pathways and affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, the compound’s derivatives act as inhibitors of the KRas protein by binding to its active site, preventing its interaction with downstream effectors . This inhibition results in the suppression of KRas-mediated signaling pathways, which are often implicated in cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of target proteins and prolonged alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target pathways. At higher doses, toxic or adverse effects can occur, including potential damage to vital organs and disruption of normal physiological functions . Threshold effects are often observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels within cells. For example, its derivatives may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic processes are crucial for determining the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently distributed to target organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it interacts with target proteins and modulates cellular processes . The precise localization is essential for the compound’s efficacy in biochemical reactions and therapeutic applications.

Properties

IUPAC Name

tert-butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUBKOZDTGFCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Boc-2,6-diazabicyclo[3.2.0]heptane
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Reactant of Route 6
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